molecular formula C13H10N2O4 B12480807 1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione

1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione

Cat. No.: B12480807
M. Wt: 258.23 g/mol
InChI Key: JCBVPTSZIDEVKA-UHFFFAOYSA-N
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Description

1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione is a heterocyclic compound that features a fused ring system combining chromene and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione is unique due to its specific combination of chromene and pyrazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione

InChI

InChI=1S/C13H10N2O4/c1-2-15-10-7-5-3-4-6-8(7)19-13(18)9(10)14-11(16)12(15)17/h3-6H,2H2,1H3,(H,14,16)

InChI Key

JCBVPTSZIDEVKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)OC3=CC=CC=C32)NC(=O)C1=O

Origin of Product

United States

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